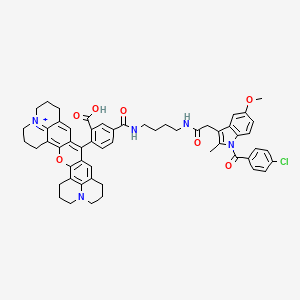
Fluorocoxib A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorocoxib A, also known as this compound, is a useful research compound. Its molecular formula is C56H55ClN5O7+ and its molecular weight is 945.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Detection
Fluorocoxib A has been extensively studied for its ability to detect COX-2 expression in various cancer types, including bladder cancer and gliomas. Studies have demonstrated that this compound can visualize COX-2 expression in vivo, allowing for the monitoring of tumor responses to therapies.
Case Study: Bladder Cancer
In a study using the K9TCC#5Lilly xenograft mouse model, this compound was shown to correlate with COX-2 expression following treatment with tyrosine kinase inhibitors (TKIs) such as AB1010 and imatinib. The imaging agent effectively detected increased COX-2 levels, suggesting its potential use for monitoring therapeutic responses in bladder cancer patients .
| Study | Cancer Type | Method | Findings |
|---|---|---|---|
| Oncotarget Study | Bladder Cancer | In vivo imaging | Detected COX-2 expression post-TKI treatment |
| PMC Study | Glioma | In vivo imaging | High selectivity for COX-2-expressing tumors |
Monitoring Treatment Responses
This compound can also be employed to assess the effectiveness of various chemotherapeutic agents by monitoring changes in COX-2 expression levels over time.
Case Study: Response to Chemotherapy
In another investigation, researchers used this compound to evaluate the early responses of bladder cancer cells to targeted therapies. The study revealed that increased uptake of this compound corresponded with enhanced COX-2 expression following treatment, indicating its utility as a biomarker for therapeutic efficacy .
Applications in Inflammatory Diseases
This compound's ability to target COX-2 also extends to inflammatory conditions. Its application in visualizing inflammation can aid in diagnosing and monitoring diseases such as rheumatoid arthritis and inflammatory bowel disease.
Visualizing Inflammation
A study demonstrated that this compound could visualize COX-2 expression during the early inflammatory stages of retinal diseases, such as age-related macular degeneration (AMD). The results indicated that the agent could detect COX-2 prior to angiogenesis, highlighting its potential role in early diagnosis .
| Study | Condition | Method | Findings |
|---|---|---|---|
| PMC Study | Age-related Macular Degeneration | In vivo imaging | Detected early COX-2 expression related to inflammation |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, allowing it to achieve high concentrations in target tissues while minimizing systemic exposure.
Safety Evaluation
Preclinical studies have assessed the safety profile of this compound at various doses, demonstrating no significant toxicity even at doses significantly higher than those required for effective imaging .
Propiedades
Fórmula molecular |
C56H55ClN5O7+ |
|---|---|
Peso molecular |
945.5 g/mol |
Nombre IUPAC |
5-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylcarbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid |
InChI |
InChI=1S/C56H54ClN5O7/c1-32-42(43-30-38(68-2)18-20-47(43)62(32)55(65)33-13-16-37(57)17-14-33)31-48(63)58-21-3-4-22-59-54(64)36-15-19-39(44(29-36)56(66)67)49-45-27-34-9-5-23-60-25-7-11-40(50(34)60)52(45)69-53-41-12-8-26-61-24-6-10-35(51(41)61)28-46(49)53/h13-20,27-30H,3-12,21-26,31H2,1-2H3,(H2-,58,59,63,64,66,67)/p+1 |
Clave InChI |
RSMRJJFHZYRKTR-UHFFFAOYSA-O |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)C(=O)O |
Sinónimos |
fluorocoxib A N-((5-carboxy-X-rhodaminyl)but-4-yl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















